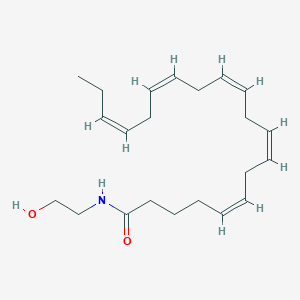

Eicosapentaenoyl ethanolamide

Beschreibung

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKNJPJQKTXIT-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153302 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109001-03-8 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109001-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Eicosapentaenoyl Ethanolamide (EPEA): A Technical Guide to its Discovery, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As an endocannabinoid-like lipid mediator, EPEA has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and signaling pathways of EPEA. It is designed to serve as a valuable resource for researchers in the fields of lipid biochemistry, pharmacology, and drug development. Detailed experimental protocols for both chemical and enzymatic synthesis are provided, along with methods for purification and characterization. The known signaling mechanisms of EPEA, primarily involving peroxisome proliferator-activated receptor-gamma (PPARγ) and cannabinoid receptors, are discussed and visualized. All quantitative data is summarized in structured tables for ease of reference.

Discovery and Significance

The discovery of N-acylethanolamines (NAEs) as a class of bioactive lipids dates back to the mid-20th century, but their significance as signaling molecules was truly recognized with the identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for the cannabinoid receptors in 1992. This pivotal discovery spurred the investigation of other fatty acid amides, including those derived from omega-3 polyunsaturated fatty acids.

This compound (EPEA) was first synthesized as an analog of anandamide (B1667382) to explore the structure-activity relationships of ligands for the cannabinoid 1 (CB1) receptor.[1] While initial studies focused on its interaction with the endocannabinoid system, subsequent research has revealed its endogenous presence and its role as a potent anti-inflammatory agent.[2] EPEA is biosynthesized from eicosapentaenoic acid (EPA) and ethanolamine (B43304) and has been shown to be produced in various cell types, including adipocytes and cancer cells.[3][4] Its ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for a range of inflammatory conditions.

Synthesis of this compound

The synthesis of EPEA can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired yield, purity, and scalability.

Chemical Synthesis

Chemical synthesis offers a versatile approach to producing EPEA. A common method involves the coupling of eicosapentaenoic acid (EPA) with ethanolamine using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Table 1: Summary of a Representative Chemical Synthesis Protocol for EPEA

| Parameter | Value |

| Reactants | Eicosapentaenoic acid (EPA), Ethanolamine |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Activating Agent | 1-Hydroxybenzotriazole (HOBt) |

| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification Method | Silica (B1680970) Gel Column Chromatography |

| Typical Yield | 70-90% (Estimated based on similar N-acyl ethanolamine syntheses)[5] |

Enzymatic Synthesis

Enzymatic synthesis provides a milder and often more selective alternative to chemical methods. Lipases, such as Novozym® 435 (immobilized Candida antarctica lipase (B570770) B), are effective catalysts for the amidation of EPA esters with ethanolamine.

Table 2: Summary of a Representative Enzymatic Synthesis Protocol for EPEA

| Parameter | Value |

| Substrate | Eicosapentaenoic acid ethyl ester (EPA-EE) |

| Acyl Acceptor | Ethanolamine |

| Biocatalyst | Novozym® 435 (Immobilized Candida antarctica lipase B) |

| Solvent | tert-Butyl methyl ether |

| Reaction Temperature | 45 °C |

| Reaction Time | 12-24 hours |

| Purification Method | Liquid-liquid extraction followed by removal of solvent |

| Reported Yield | 90-95% |

Characterization of this compound

The identity and purity of synthesized EPEA are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 1H NMR Chemical Shifts for this compound (EPEA) in CDCl3

| Protons | Predicted Chemical Shift (ppm) |

| CH3 (C20) | ~0.97 (t) |

| CH2-CH= (C19) | ~2.05 (m) |

| =CH-CH2-CH= (C6, C9, C12, C15) | ~2.80 (m) |

| CH2-C=O (C2) | ~2.20 (t) |

| CH2-CH2-C=O (C3) | ~1.70 (m) |

| -NH- | ~5.80 (br s) |

| -NH-CH2- | ~3.40 (q) |

| -CH2-OH | ~3.75 (t) |

| =CH- (olefinic protons) | ~5.30-5.40 (m) |

| -OH | Variable |

Table 4: Predicted 13C NMR Chemical Shifts for this compound (EPEA) in CDCl3

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~173.5 |

| Olefinic Carbons | ~127-132 |

| -NH-C H2- | ~42.5 |

| -C H2-OH | ~62.0 |

| C H2-C=O (C2) | ~36.0 |

| C H2-CH2-C=O (C3) | ~25.0 |

| =CH-C H2-CH= (C6, C9, C12, C15) | ~25.5-26.5 |

| C H2-CH= (C19) | ~20.5 |

| C H3 (C20) | ~14.3 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is commonly used to assess the purity of EPEA and to quantify its presence in biological samples. A typical method would utilize a C18 column with a gradient elution of acetonitrile (B52724) and water.

Table 5: Representative HPLC Analysis Parameters for EPEA

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-dependent gradient from a higher concentration of A to a higher concentration of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm or Mass Spectrometry (LC-MS) |

| Expected Retention Time | Dependent on the specific gradient, but typically in the later part of the chromatogram due to its lipophilicity. |

Signaling Pathways of this compound

EPEA exerts its biological effects by interacting with several key signaling pathways, primarily those involving cannabinoid receptors and peroxisome proliferator-activated receptors (PPARs).

Interaction with Cannabinoid Receptors

As an endocannabinoid-like molecule, EPEA has been shown to have a weak binding affinity for the cannabinoid 1 (CB1) receptor, with a 4- to 16.5-fold weaker binding compared to anandamide.[1] Its interaction with the CB2 receptor is also being investigated, as this receptor is primarily expressed on immune cells and is a key target for anti-inflammatory therapies.

Activation of PPARγ

EPEA's parent molecule, EPA, is a known agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[6][7] It is hypothesized that EPEA may also directly or indirectly activate PPARγ, leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory signaling pathways.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of EPEA.

Protocol 1: Chemical Synthesis of EPEA via Carbodiimide Coupling

Materials:

-

Eicosapentaenoic acid (EPA)

-

Ethanolamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate for elution

Procedure:

-

Dissolve EPA (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.5 equivalents) portion-wise to the cooled solution.

-

Slowly add ethanolamine (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and evaporate the solvent to yield EPEA as an oil.

Protocol 2: Enzymatic Synthesis of EPEA

References

- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 3. Omega-3 N-acylethanolamines are endogenously synthesised from omega-3 fatty acids in different human prostate and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. research.wur.nl [research.wur.nl]

An In-depth Technical Guide to the Endogenous Production of Eicosapentaenoyl Ethanolamide (EPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a bioactive lipid, it is involved in various physiological processes, including the regulation of inflammation. Understanding its endogenous production is critical for developing novel therapeutic strategies that target the endocannabinoid system and related signaling pathways. This guide provides a comprehensive overview of the biosynthetic and degradative pathways of EPEA, detailed experimental protocols for its quantification, and a summary of its known signaling functions.

Biosynthesis and Degradation of EPEA

The endogenous production of EPEA, like other N-acylethanolamines, is a multi-step enzymatic process that begins with membrane phospholipids. The primary, most well-studied pathway involves the formation of an N-acyl-phosphatidylethanolamine (NAPE) precursor, followed by its hydrolysis to yield EPEA.

The NAPE-PLD Pathway

The canonical pathway for NAE biosynthesis proceeds in two main steps:

-

Formation of N-eicosapentaenoyl-phosphatidylethanolamine (EPEA-PE): An N-acyltransferase (NAT) enzyme catalyzes the transfer of an eicosapentaenoyl group from a donor phospholipid to the primary amine of a phosphatidylethanolamine (B1630911) (PE) molecule. This creates the NAPE precursor specific for EPEA.

-

Hydrolysis of EPEA-PE: The enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes the glycerophosphate bond of EPEA-PE to release EPEA and phosphatidic acid.[1][2][3] While NAPE-PLD is a major enzyme in the synthesis of many NAEs, some studies suggest the existence of alternative, NAPE-PLD-independent pathways for the formation of certain endocannabinoids.[4][5]

Degradation of EPEA

The biological activity of EPEA is terminated through enzymatic hydrolysis, which breaks it down into eicosapentaenoic acid (EPA) and ethanolamine. Two key enzymes are responsible for this process:

-

Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase, FAAH is considered the primary enzyme for the degradation of several NAEs, including anandamide (B1667382) (AEA) and palmitoylethanolamide (B50096) (PEA).[4][6] FAAH-deficient mice show significantly elevated levels of various NAEs, indicating its central role in their metabolism.[6]

-

N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal cysteine hydrolase that shows substrate preference for certain NAEs, particularly PEA.[6][7] It operates optimally at an acidic pH.[7] While FAAH is often considered the major degrading enzyme for many NAEs, NAAA provides an alternative catabolic route, and its inhibition can also raise endogenous NAE levels.[8][9]

The interplay between these synthetic and degradative enzymes dictates the local tissue concentrations and, consequently, the biological activity of EPEA.

Visualization of Key Pathways

EPEA Biosynthesis and Degradation Pathway

Caption: Canonical pathway for EPEA synthesis via NAPE-PLD and degradation by FAAH/NAAA.

Quantitative Data on N-Acylethanolamines

Quantifying endogenous levels of EPEA and related NAEs is essential for understanding their physiological roles. These concentrations are typically low, in the picomolar to nanomolar range, and vary significantly between tissues. The following table summarizes representative data for related NAEs, as specific EPEA concentrations are less commonly reported but follow similar ranges.

| N-Acylethanolamine | Tissue/Sample | Concentration Range | Notes |

| Anandamide (AEA) | Mouse Brain | ~5-15 pmol/g | Levels can be increased 7-15 fold in FAAH-deficient mice.[6] |

| Palmitoylethanolamide (PEA) | Mouse Brain/Liver | ~10-50 pmol/g | Levels can be increased 4-8 fold in FAAH-deficient mice.[6] |

| Oleoylethanolamide (OEA) | Mouse Liver | ~20-100 pmol/g | Levels can be increased ~13-fold in FAAH-deficient mice.[6] |

| EPEA | 3T3-L1 Adipocytes | Detectable | Synthesized from EPA precursor; decreases inflammatory markers.[10] |

| Docosahexaenoyl ethanolamide (DHEA) | Human Plasma | Detectable | Found endogenously in human plasma.[10] |

Table 1: Representative concentrations of N-acylethanolamines in biological samples. Absolute values can vary based on species, conditions, and analytical methods.

Experimental Protocols

Accurate measurement of EPEA requires sensitive and specific analytical techniques, primarily involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of EPEA in Biological Tissues by LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of EPEA from tissues like the brain, liver, or adipose tissue.

1. Tissue Homogenization and Lipid Extraction:

-

Excise tissues immediately after sacrifice and flash-freeze in liquid nitrogen. Store at -80°C until analysis.[8]

-

Weigh the frozen tissue (~50-100 mg) and place it in a tube with ice-cold methanol (B129727) (e.g., 4 mL) containing an antioxidant like butylated hydroxytoluene (BHT).[8]

-

Add an appropriate deuterated internal standard (e.g., EPEA-d4) to correct for sample loss during extraction and analysis.

-

Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

-

Add water containing a chelating agent (e.g., EDTA) and perform liquid-liquid extraction by adding a non-polar solvent like chloroform (B151607) or hexane/isopropanol.[8]

-

Vortex thoroughly and centrifuge at low speed (e.g., 3000 rpm, 15 min, 4°C) to separate the organic and aqueous phases.[11]

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Carefully collect the lower organic phase containing the lipids.

-

Purify the lipid extract using a silica-based SPE column to remove interfering substances.[8][12]

-

Wash the column with a non-polar solvent to elute neutral lipids.

-

Elute the NAE fraction using a more polar solvent mixture, such as hexane-isopropanol (7:3, v/v) or chloroform/methanol.[8][12]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water mixture).[12]

-

Inject a small volume (e.g., 1-5 µL) onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]

-

Perform chromatographic separation using a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with an additive like 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) to improve ionization.[8][11]

-

Detect and quantify EPEA using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[12]

-

Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring the transition from the precursor ion (EPEA parent mass) to a specific product ion.[13]

Experimental Workflow Diagram

Caption: Standard workflow for the quantification of EPEA from biological tissue samples.

Signaling Pathways and Biological Function

EPEA, derived from the anti-inflammatory omega-3 fatty acid EPA, is recognized for its own anti-inflammatory and immunomodulatory properties.[10] It exerts its effects by interacting with several key receptor systems.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Like other NAEs, EPEA is a ligand for PPARs, particularly PPAR-α and PPAR-γ. Activation of these nuclear receptors leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation, generally resulting in anti-inflammatory outcomes.[9]

-

Cannabinoid Receptors (CB1 and CB2): While not as potent as the endocannabinoid anandamide, EPEA can interact with cannabinoid receptors. Its anti-inflammatory effects in adipocytes, such as the reduction of IL-6 and MCP-1, have been linked to signaling through the CB2 receptor.[10]

-

Transient Receptor Potential (TRP) Channels: Some NAEs are known to modulate TRP channels, which are involved in sensory perception, including pain and temperature.

The anti-inflammatory action of EPEA often involves the suppression of pro-inflammatory cytokines like IL-6 and TNF-α in immune cells and adipocytes.[10][14]

EPEA Anti-Inflammatory Signaling Diagram

Caption: Simplified signaling of EPEA leading to anti-inflammatory effects.

Conclusion

The endogenous production of EPEA represents a key intersection between omega-3 fatty acid metabolism and endocannabinoid signaling. Its synthesis via the NAPE-PLD pathway and degradation by FAAH and NAAA control its availability to modulate inflammatory responses through receptors like PPARs and CB2. The detailed protocols provided herein offer a robust framework for researchers to accurately quantify EPEA, enabling further investigation into its therapeutic potential for inflammatory and metabolic disorders. Future work should focus on elucidating alternative biosynthetic routes and fully characterizing the downstream signaling cascades initiated by this important bioactive lipid.

References

- 1. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Napepld N-acyl phosphatidylethanolamine phospholipase D [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]

- 7. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Eicosapentaenoyl Ethanolamide (EPEA): A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoyl ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As an endocannabinoid-like molecule, EPEA has garnered significant interest for its potential therapeutic effects, particularly in the realms of inflammation, pain, and metabolic regulation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the physiological actions of EPEA, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to support further research and drug development efforts.

Core Mechanisms of Action

EPEA exerts its biological effects through a multi-faceted mechanism of action, primarily involving interactions with components of the endocannabinoid system and other key cellular signaling pathways.

Interaction with Cannabinoid Receptors

EPEA has been identified as a ligand for the cannabinoid receptor 1 (CB1). It exhibits a notable binding affinity for this receptor and functions as a partial agonist.[1]

Table 1: Quantitative Data for EPEA Interaction with CB1 Receptor

| Parameter | Value | Species/System | Reference |

| Kᵢ (CB1) | 55 nM | Not Specified | [1] |

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Emerging evidence suggests that EPEA, similar to its precursor EPA, can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[2][3] This interaction is crucial for its anti-inflammatory and metabolic regulatory effects. Activation of PPARγ by EPEA in breast cancer cells has been shown to induce autophagy and exert anti-proliferative effects.[2] While a precise EC₅₀ value for EPEA on PPARγ is not yet widely reported, studies on its precursor, EPA, demonstrate its ability to activate PPARγ signaling, leading to the regulation of genes involved in lipid metabolism and inflammation.[3][4]

Influence on Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

N-acylethanolamines are known to modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation. While direct quantitative data on EPEA's interaction with TRPV1 is still emerging, related NAEs like anandamide (B1667382) (AEA) act as agonists at TRPV1.[5] It is plausible that EPEA may also modulate TRPV1 activity, contributing to its potential analgesic properties.

Signaling Pathways

The binding of EPEA to its molecular targets initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.

CB1 Receptor Downstream Signaling

As a partial agonist of the CB1 receptor, EPEA is expected to modulate downstream signaling pathways typically associated with CB1 activation. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[5][6][7]

PPARγ Activation Pathway

The activation of PPARγ by EPEA leads to the regulation of target gene expression involved in inflammation and lipid metabolism. This pathway involves the heterodimerization of PPARγ with the retinoid X receptor (RXR) and binding to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

Biosynthesis and Degradation

The endogenous levels of EPEA are tightly regulated by its synthesis from EPA and its subsequent enzymatic degradation.

Biosynthesis of EPEA

EPEA is synthesized from its precursor, eicosapentaenoic acid (EPA), through a pathway involving the transfer of EPA to a phospholipid, followed by the action of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

Degradation of EPEA

Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of EPEA.

CB1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of EPEA for the CB1 receptor.

Principle: This is a competitive radioligand binding assay where the ability of unlabeled EPEA to displace a known radiolabeled CB1 ligand (e.g., [³H]CP55,940) from the receptor is measured.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

Radiolabeled CB1 ligand (e.g., [³H]CP55,940)

-

Unlabeled EPEA

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled EPEA.

-

In a multi-well plate, incubate the CB1 receptor-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of EPEA.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled CB1 ligand).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each EPEA concentration by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of EPEA, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

PPARγ Activation Assay

Objective: To assess the ability of EPEA to activate PPARγ.

Principle: A common method is a cell-based reporter gene assay. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARγ by EPEA leads to the expression of luciferase, which can be quantified.

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

Expression vector for human PPARγ

-

Reporter plasmid with PPRE-driven luciferase

-

Transfection reagent

-

EPEA

-

Known PPARγ agonist (e.g., rosiglitazone) as a positive control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with varying concentrations of EPEA, the positive control, and a vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the dose-response curve for EPEA and determine the EC₅₀ value.

FAAH Hydrolysis Assay

Objective: To measure the rate of EPEA hydrolysis by FAAH.

Principle: This assay measures the breakdown of a labeled EPEA substrate by FAAH. The rate of formation of one of the products (e.g., labeled ethanolamine) is quantified over time.

Materials:

-

Recombinant FAAH or cell/tissue homogenates containing FAAH

-

Labeled EPEA substrate (e.g., [³H]EPEA or a fluorescently labeled EPEA)

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

Known FAAH inhibitor (e.g., URB597) for control experiments

-

Method for separating substrate from product (e.g., liquid-liquid extraction, thin-layer chromatography, or solid-phase extraction)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Pre-incubate the FAAH enzyme/homogenate in the assay buffer at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the labeled EPEA substrate.

-

At various time points, stop the reaction (e.g., by adding an organic solvent).

-

Separate the unreacted substrate from the labeled product.

-

Quantify the amount of product formed.

-

Calculate the initial reaction velocity at different substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Conclusion and Future Directions

This compound is a bioactive lipid mediator with a complex mechanism of action that involves the endocannabinoid system and other key signaling pathways. Its ability to interact with CB1 receptors and activate PPARγ underscores its potential as a therapeutic agent for a range of conditions, including inflammatory disorders and metabolic diseases.

Further research is warranted to fully elucidate the physiological roles of EPEA. Key areas for future investigation include:

-

Quantitative analysis of EPEA's interaction with TRPV1 channels to better understand its role in nociception.

-

Determination of the precise EC₅₀ value of EPEA for PPARγ activation to quantify its potency in metabolic regulation.

-

In-depth characterization of the downstream signaling cascades initiated by EPEA at its various molecular targets.

-

Preclinical and clinical studies to evaluate the therapeutic efficacy and safety of EPEA in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of EPEA and harness its therapeutic potential. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for the scientific community.

References

- 1. The {omega}-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a "store-operated" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omega-3 PUFA ethanolamides DHEA and EPEA induce autophagy through PPARγ activation in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of inflammatory and lipid metabolism genes by eicosapentaenoic acid-rich oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CB1 receptors down-regulate a cAMP/Epac2/PLC pathway to silence the nerve terminals of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FAAH served a key membrane-anchoring and stabilizing role for NLRP3 protein independently of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Eicosapentaenoyl Ethanolamide (EPEA) Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the endocannabinoid-like family of lipid mediators, EPEA is emerging as a significant signaling molecule with potential therapeutic applications, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the core signaling pathways of EPEA, including its biosynthesis, degradation, and interactions with various molecular targets. Detailed experimental protocols for studying these pathways are provided, along with quantitative data to facilitate comparative analysis. Visual diagrams of the signaling cascades and experimental workflows are included to offer a clear and concise representation of the underlying molecular mechanisms.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes.[1] EPEA, the ethanolamide of eicosapentaenoic acid (EPA), is a naturally occurring NAE that has garnered interest for its potential anti-inflammatory and immunomodulatory properties.[2] Understanding the intricate signaling pathways of EPEA is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways. This guide serves as a technical resource for researchers and professionals in drug development, offering in-depth information on the molecular pharmacology of EPEA.

Biosynthesis and Degradation of EPEA

The cellular levels of EPEA are tightly regulated by the coordinated action of biosynthetic and degradative enzymes.

Biosynthesis

EPEA is synthesized from its precursor, N-eicosapentaenoyl-phosphatidylethanolamine (EPE-PE), which is a member of the N-acyl-phosphatidylethanolamine (NAPE) family of phospholipids. The primary pathway for EPEA biosynthesis involves the enzyme N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) .[3][4] NAPE-PLD catalyzes the hydrolysis of EPE-PE to yield EPEA and phosphatidic acid.

Degradation

The biological activity of EPEA is terminated through enzymatic hydrolysis. Two key enzymes are responsible for the degradation of EPEA:

-

Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a primary enzyme for the degradation of NAEs, including anandamide (B1667382) (AEA) and EPEA. FAAH hydrolyzes EPEA into EPA and ethanolamine.[5]

-

N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): This lysosomal enzyme also contributes to the breakdown of NAEs, showing a preference for saturated and monounsaturated NAEs, but also hydrolyzing polyunsaturated NAEs like EPEA.[6]

EPEA Signaling Pathways

EPEA exerts its biological effects by interacting with a variety of receptors and ion channels, initiating downstream signaling cascades that modulate cellular function.

Cannabinoid Receptors (CB1 and CB2)

EPEA has been shown to interact with the classical cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). While its affinity for these receptors is lower than that of the endocannabinoid anandamide, it can still elicit biological responses through these targets.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

TRPV1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin. EPEA, like other NAEs, has been suggested to modulate TRPV1 activity, potentially contributing to its role in pain and inflammation.[7] Activation of TRPV1 leads to an influx of calcium ions, triggering downstream signaling events.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that act as transcription factors to regulate gene expression. EPEA has been shown to activate PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation.[8][9] Upon activation by a ligand like EPEA, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

G-Protein Coupled Receptor 55 (GPR55)

GPR55 is an orphan GPCR that has been implicated as a cannabinoid receptor. Some NAEs have been shown to activate GPR55, leading to an increase in intracellular calcium.[10][11] The interaction of EPEA with GPR55 and the subsequent downstream signaling are areas of active investigation.

Anti-inflammatory Signaling

A key biological effect of EPEA is its anti-inflammatory activity. This is thought to be mediated through the modulation of several signaling pathways, including the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) . By inhibiting the NF-κB pathway, EPEA can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .[12]

Quantitative Data

The following tables summarize the available quantitative data for EPEA and related compounds.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Source |

| EPEA | CB1 | 55 | [13] |

| DHEA | CB1 | 124 | [13] |

Table 2: Functional Activity (EC50/IC50)

| Compound | Target/Assay | Activity | Value (µM) | Source |

| OEA | TRPV1 | EC50 | ~2 | [7] |

| MEHP | PPARα (mouse) | EC50 | 0.6 | [14] |

| MEHP | PPARα (human) | EC50 | 3.2 | [14] |

| MEHP | PPARγ (mouse) | EC50 | 10.1 | [14] |

| MEHP | PPARγ (human) | EC50 | 6.2 | [14] |

| MBzP | PPARα (mouse) | EC50 | 21 | [14] |

| MBzP | PPARα (human) | EC50 | 30 | [14] |

| MBzP | PPARγ (mouse/human) | EC50 | 75-100 | [14] |

| Abnormal Cannabidiol | GPR55 | EC50 | ~0.002 | [11] |

| O-1602 | GPR55 | EC50 | ~0.002 | [11] |

| EPEA | TRPV1 | EC50 | Data not available | |

| EPEA | GPR55 | EC50 | Data not available | |

| EPEA | PPARγ | EC50 | Data not available |

Table 3: Anti-inflammatory Activity

| Compound | Cell Line | Stimulant | Cytokine | Inhibition | Source |

| EPA | RAW 264.7 | LPS | TNFα | 36% (at 24h) | [15] |

| DHA | RAW 264.7 | LPS | TNFα | 41% (at 24h) | [15] |

| EPA | RAW 264.7 | LPS | IL-6 | 67% (at 6h), 69% (at 24h) | [15] |

| DHA | RAW 264.7 | LPS | IL-6 | 72% (at 6h), 72% (at 24h) | [15] |

| EPEA | Various | LPS | TNFα, IL-6 | Quantitative data not available |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dial.uclouvain.be [dial.uclouvain.be]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.cn [abcam.cn]

Eicosapentaenoyl Ethanolamide (EPEA) and Cannabinoid Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl ethanolamide (EPEA) is an N-acylethanolamine derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As an endocannabinoid-like molecule, it is a subject of growing interest for its potential interactions with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the current understanding of EPEA's interaction with these receptors. While direct, quantitative binding and functional data for EPEA are not extensively available in peer-reviewed literature, this document synthesizes the existing qualitative evidence, provides detailed experimental protocols for characterization, and presents the established signaling pathways of cannabinoid receptors through which EPEA is presumed to act.

Introduction to this compound (EPEA)

EPEA belongs to a class of bioactive lipids known as N-acylethanolamines, which also includes the well-characterized endocannabinoid anandamide (B1667382) (AEA).[1] These molecules are synthesized from membrane phospholipids (B1166683) and are involved in a variety of physiological processes. The structural similarity of EPEA to AEA, with the key difference being the polyunsaturated acyl chain derived from an omega-3 fatty acid, suggests its potential to interact with and modulate the endocannabinoid system.[1]

Interaction with Cannabinoid Receptors CB1 and CB2

Direct experimental determination of the binding affinity (Ki) and functional potency (EC50) of EPEA at CB1 and CB2 receptors is not extensively reported in publicly available literature. However, several lines of evidence suggest that EPEA does interact with these receptors as an agonist.

A 2010 study investigating the anti-proliferative effects of omega-3 fatty acid ethanolamides in prostate cancer cell lines found that EPEA activated both CB1 and CB2 receptors in vitro with significant potency, leading the authors to suggest that it is an endocannabinoid.[1] Furthermore, the anti-proliferative effects of EPEA in these cancer cells were attenuated by the presence of selective CB1 and CB2 receptor antagonists, providing indirect evidence of its agonist activity at these receptors.[1]

Another review on omega-3 derived endocannabinoids notes that EPEA has been determined to be an agonist at both CB1 and CB2 receptors.[1] While specific quantitative data was not provided, this supports the classification of EPEA as a cannabimimetic compound.

Comparative Data of Related Endocannabinoids

To provide a framework for understanding the potential affinity and potency of EPEA, the following tables summarize the quantitative data for the well-studied endocannabinoid anandamide (AEA) and the related omega-3 derived endocannabinoid, docosahexaenoyl ethanolamide (DHEA).

Table 1: Binding Affinities (Ki) of Endocannabinoids at Human Cannabinoid Receptors

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |

| Anandamide (AEA) | 87.7 - 239.2 | 439.5 | [2][3] |

| Docosahexaenoyl ethanolamide (DHEA) | Less potent than AEA | Data Not Available | [1] |

| This compound (EPEA) | Data Not Available | Data Not Available |

Table 2: Functional Activity (EC50) of Endocannabinoids at Cannabinoid Receptors

| Compound | Assay | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Reference |

| Anandamide (AEA) | GTPγS Binding | ~50 - 100 | ~100 - 500 | [4] |

| Docosahexaenoyl ethanolamide (DHEA) | GTPγS Binding | Data Not Available | Data Not Available | |

| This compound (EPEA) | GTPγS Binding | Data Not Available | Data Not Available | |

| Anandamide (AEA) | cAMP Inhibition | ~50 - 200 | ~200 - 1000 | [5] |

| Docosahexaenoyl ethanolamide (DHEA) | cAMP Inhibition | Data Not Available | Data Not Available | |

| This compound (EPEA) | cAMP Inhibition | Data Not Available | Data Not Available |

Cannabinoid Receptor Signaling Pathways

As a presumed agonist at CB1 and CB2 receptors, EPEA is expected to activate the canonical signaling pathways associated with these G protein-coupled receptors (GPCRs). Both CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gi/o).

CB1 and CB2 Receptor Signaling Cascade

Upon agonist binding, a conformational change in the receptor leads to the activation of the associated Gi/o protein. This results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Experimental Protocols

The following sections detail the standard methodologies used to characterize the interaction of ligands like EPEA with cannabinoid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand (e.g., [3H]CP55,940).

-

Test compound (EPEA).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30-37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding. It determines the potency (EC50) and efficacy (Emax) of a compound.

Materials:

-

Cell membranes with CB1 or CB2 receptors.

-

[35S]GTPγS.

-

GDP.

-

Test compound (EPEA).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [35S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure the bound radioactivity.

-

Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing CB1 or CB2 receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (EPEA).

-

cAMP detection kit (e.g., ELISA, HTRF, or BRET-based).

Procedure:

-

Culture cells to an appropriate density.

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specific time to allow for the inhibition of cAMP accumulation by the agonist.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50 value.

Synthesis of this compound

EPEA for research purposes is typically synthesized from its parent fatty acid, eicosapentaenoic acid (EPA), and ethanolamine. A common method involves the activation of the carboxylic acid group of EPA followed by amidation with ethanolamine. Enzymatic synthesis using lipases has also been reported as an efficient method.

Conclusion

This compound is an emerging endocannabinoid-like molecule with evidence suggesting agonist activity at both CB1 and CB2 receptors. While comprehensive quantitative data on its binding and functional characteristics are currently limited in the public domain, the experimental protocols detailed in this guide provide a robust framework for its pharmacological characterization. Further research is warranted to fully elucidate the affinity, potency, and signaling profile of EPEA at cannabinoid receptors, which will be crucial for understanding its physiological roles and exploring its therapeutic potential. The provided comparative data for related endocannabinoids and the detailed methodologies are intended to facilitate these future investigations by researchers, scientists, and drug development professionals.

References

- 1. Emerging Class of Omega-3 Fatty Acid Endocannabinoids & Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry and pharmacology of the endocannabinoids arachidonylethanolamide and 2-arachidonylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alchimiaweb.com [alchimiaweb.com]

- 6. mdpi.com [mdpi.com]

Cellular Uptake and Transport of Eicosapentaenoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As an endocannabinoid-like lipid mediator, it exhibits significant anti-inflammatory properties, making it a molecule of interest for therapeutic development. However, its efficacy is fundamentally dependent on its ability to traverse the cell membrane and reach intracellular targets. The transport of lipophilic molecules like EPEA is a complex process that is not fully understood. This technical guide provides a comprehensive overview of the current understanding of EPEA cellular uptake and transport, drawing parallels from the extensively studied endocannabinoid, anandamide (B1667382) (AEA). It details the proposed transport mechanisms, summarizes key quantitative data, outlines experimental protocols for studying uptake, and presents visual diagrams of the associated pathways and workflows.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes. EPEA, a conjugate of EPA and ethanolamine, has emerged as a significant NAE due to its potential therapeutic effects. Understanding the mechanisms that govern its entry into cells is critical for harnessing its biological activity. The cellular transport of NAEs is believed to be a multi-step process involving passive diffusion, carrier-mediated transport across the plasma membrane, and subsequent trafficking by intracellular proteins. This process ensures the efficient delivery of EPEA to its metabolic enzymes and signaling targets, thereby terminating or initiating its biological effects.

Mechanisms of Cellular Uptake and Transport

The transport of EPEA, much like its structural analog anandamide (AEA), is not mediated by a single mechanism but rather a coordinated process. The prevailing model involves three key stages: transmembrane movement, intracellular trafficking, and metabolic sequestration.

Transmembrane Movement

The initial step involves the movement of EPEA from the extracellular space across the plasma membrane. Two primary mechanisms are proposed:

-

Passive Diffusion : As a lipophilic molecule, EPEA can passively diffuse across the lipid bilayer, driven by a concentration gradient. This gradient is maintained by the rapid intracellular metabolism of EPEA, which keeps its cytosolic concentration low.

-

Facilitated Transport : There is substantial evidence for a saturable, carrier-mediated transport system, often referred to as an endocannabinoid membrane transporter (EMT). While a specific protein has not been definitively identified, kinetic studies of AEA uptake show characteristics of facilitated diffusion. This putative transporter is thought to operate bidirectionally, facilitating both uptake and release.

Intracellular Transport

Once inside the cell, the aqueous environment of the cytoplasm presents a barrier to the free movement of lipophilic EPEA. To overcome this, EPEA is chaperoned by intracellular carrier proteins that shuttle it to its destinations.

-

Fatty Acid-Binding Proteins (FABPs) : FABPs are a family of small, soluble proteins that bind to fatty acids and other lipophilic ligands. FABP5 and FABP7, in particular, have been identified as key intracellular transporters for AEA and are presumed to play a similar role for EPEA. They facilitate the movement of EPEA towards its primary metabolic enzyme.

-

Other Carrier Proteins : Heat shock protein 70 (Hsp70) and albumin have also been implicated as potential intracellular carriers for NAEs.

Metabolic Sequestration

The driving force for the continuous uptake of EPEA is its rapid breakdown by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH).

-

Fatty Acid Amide Hydrolase (FAAH) : This serine hydrolase, located on the inner mitochondrial membrane and endoplasmic reticulum, efficiently hydrolyzes EPEA into EPA and ethanolamine. This catabolic process maintains a steep concentration gradient, favoring the inward movement of EPEA. Inhibition of FAAH has been shown to significantly reduce the net cellular accumulation of AEA, highlighting its crucial role in the uptake process.[1][2][3]

Quantitative Data on N-Acylethanolamine Transport

Direct kinetic data for EPEA transport is limited. However, studies on the structurally similar endocannabinoid anandamide (AEA) provide valuable insights into the likely parameters for EPEA. The uptake process is characterized by Michaelis-Menten kinetics, indicative of a saturable, carrier-mediated system.

| Parameter | Reported Value | Cell Type | Conditions | Reference |

| Apparent K_m_ | 190 ± 10 nM | HUVECs | Facilitated transport of AEA | [4] |

| V_max_ | 45 ± 3 pmol/min/mg protein | HUVECs | Facilitated transport of AEA | [4] |

Note: These values are for anandamide (AEA) and serve as an approximation for EPEA due to structural and functional similarities. K_m_ (Michaelis constant) represents the substrate concentration at which the transport rate is half of V_max_ (maximum transport velocity). A low K_m_ value suggests a high affinity of the transporter for the substrate.

Experimental Protocols for Studying EPEA Transport

Investigating the cellular uptake of EPEA requires robust and reproducible experimental methods. The following protocols provide a framework for quantifying EPEA transport in vitro.

General Cell Culture

-

Cell Lines : Common cell lines for studying endocannabinoid transport include rat basophilic leukemia cells (RBL-2H3, FAAH-positive), human leukemia cells (U937), C6 glioma cells, and various primary or transfected cell lines.[1][2][5]

-

Culture Conditions : Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

Cellular Uptake Assay Protocol (using unlabeled EPEA)

This protocol is designed to measure the net accumulation of EPEA over time.

-

Cell Seeding : Seed cells into 24- or 96-well plates at a density that ensures they reach ~90% confluency on the day of the assay.[6][7]

-

Pre-incubation : On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer (e.g., HBSS or serum-free media).

-

Inhibitor Treatment (Optional) : To distinguish between transport and metabolism, pre-incubate a subset of cells with an FAAH inhibitor (e.g., URB597) for 15-30 minutes at 37°C.[1][2] This allows for the measurement of transport independent of subsequent hydrolysis.

-

Initiation of Uptake : Add assay buffer containing various concentrations of EPEA to the wells to initiate uptake. For time-course experiments, use a single concentration of EPEA and stop the reaction at different time points (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake : To stop the reaction, rapidly aspirate the EPEA-containing buffer and wash the cell monolayer three times with ice-cold PBS containing 0.1% BSA to remove non-specifically bound EPEA.[7]

-

Cell Lysis : Lyse the cells by adding a suitable solvent (e.g., methanol (B129727) or a lysis buffer) and scraping the wells. Collect the cell lysate for analysis.

-

Quantification : Analyze the concentration of EPEA in the cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification by LC-MS/MS

LC-MS/MS provides the high sensitivity and selectivity required to quantify low concentrations of EPEA in complex biological matrices.[8][9][10]

-

Sample Preparation : Protein precipitation is performed on the cell lysate by adding a cold organic solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., EPEA-d4). Samples are vortexed and centrifuged to pellet the protein.

-

Chromatography : The supernatant is injected into an LC system, typically using a C18 reverse-phase column. A gradient elution with mobile phases such as water and acetonitrile (B52724) (often with 0.1% formic acid) is used to separate EPEA from other cellular lipids.

-

Mass Spectrometry : The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for both EPEA and its internal standard, ensuring accurate quantification.

-

Data Analysis : A calibration curve is generated using known concentrations of EPEA, and the concentration in the samples is determined by interpolating from this curve based on the peak area ratio of the analyte to the internal standard.

Conclusion and Future Directions

The cellular uptake and transport of this compound is a sophisticated, multi-component process that is essential for its biological activity. The current model, largely extrapolated from studies on anandamide, points to a system of facilitated diffusion coupled with intracellular chaperoning by FABPs and rapid metabolic sequestration by FAAH. This system ensures efficient and directed transport of EPEA from the extracellular space to its intracellular sites of action and degradation.

For researchers and drug development professionals, understanding these mechanisms is paramount. Modulating EPEA transport could offer a novel therapeutic strategy. For instance, developing inhibitors for the putative EMT or specific FABPs could prolong the extracellular signaling of EPEA, enhancing its anti-inflammatory effects.

Future research should focus on:

-

Definitive Identification of the EMT : The molecular identity of the putative endocannabinoid transporter remains a critical unknown. Its identification and characterization would be a landmark discovery.

-

EPEA-Specific Kinetic Data : While AEA serves as a good model, detailed kinetic studies focused specifically on EPEA are needed to understand its unique transport properties.

-

Role of Other Transporters : Investigating the potential involvement of other lipid transporters in the cellular flux of EPEA.

By continuing to unravel the complexities of EPEA transport, the scientific community can better exploit its therapeutic potential for a range of inflammatory and metabolic disorders.

References

- 1. Involvement of fatty acid amide hydrolase and fatty acid binding protein 5 in the uptake of anandamide by cell lines with different levels of fatty acid amide hydrolase expression: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of Fatty Acid Amide Hydrolase and Fatty Acid Binding Protein 5 in the Uptake of Anandamide by Cell Lines with Different Levels of Fatty Acid Amide Hydrolase Expression: A Pharmacological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anandamide uptake by human endothelial cells and its regulation by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of endocannabinoid transport and fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Addressing MISEV guidance using targeted LC‐MS/MS: A method for the detection and quantification of extracellular vesicle‐enriched and contaminant protein markers from blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide on the Biosynthesis and Signaling of Omega-3 Endocannabinoid Epoxides from Eicosapentaenoyl Ethanolamide (EPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growing interest in the therapeutic potential of omega-3 fatty acids has led to the discovery of a novel class of bioactive lipids: the omega-3 endocannabinoid epoxides. This technical guide provides a comprehensive overview of the biosynthesis of these molecules from eicosapentaenoyl ethanolamide (EPEA), an endocannabinoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). We delve into the enzymatic pathways governing their formation and degradation, detail their signaling mechanisms, and provide a summary of their physiological functions. This document also includes detailed experimental protocols for the key analytical and biological assays, along with quantitative data and visual representations of the relevant pathways and workflows to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Introduction

The endocannabinoid system, a crucial neuromodulatory network, is primarily known for its role in regulating a myriad of physiological processes through the activation of cannabinoid receptors CB1 and CB2. The primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are derived from the omega-6 fatty acid arachidonic acid. However, a parallel and increasingly important pathway involves endocannabinoids derived from omega-3 fatty acids. This compound (EPEA) is an N-acylethanolamine synthesized from EPA. While EPEA itself exhibits weak agonism at cannabinoid receptors, its metabolic products, particularly the epoxides, have emerged as potent signaling molecules with significant therapeutic potential.[1]

This guide focuses on the biosynthesis of epoxyeicosatetraenoic acid-ethanolamides (EEQ-EAs) from EPEA, a process mediated by cytochrome P450 (CYP) epoxygenases.[1][2] These omega-3 endocannabinoid epoxides are bifunctional molecules, integrating the signaling pathways of both endocannabinoids and epoxyeicosanoids to exert anti-inflammatory, vasodilatory, and anti-angiogenic effects.[2] We will explore the key enzymes involved in their synthesis and degradation, their interactions with cellular receptors, and the methodologies to study these processes in a laboratory setting.

Biosynthesis of Omega-3 Endocannabinoid Epoxides from EPEA

The conversion of EPEA to its epoxide metabolites is a multi-step enzymatic process involving both formation and degradation pathways.

Epoxidation of EPEA by Cytochrome P450 Epoxygenases

The primary route for the biosynthesis of EEQ-EAs is the epoxidation of the double bonds of EPEA by CYP epoxygenases.[1] Several CYP isoforms can catalyze this reaction, with a predominant role attributed to CYP2J2 in humans.[1][2] This enzymatic reaction adds an oxygen atom across one of the double bonds of the EPEA molecule, forming an epoxide ring. EPEA has five double bonds, leading to the potential formation of several regioisomers of EEQ-EA, including 5,6-EEQ-EA, 8,9-EEQ-EA, 11,12-EEQ-EA, 14,15-EEQ-EA, and 17,18-EEQ-EA.[1] Studies have shown that the terminal epoxide, 17,18-EEQ-EA, is a predominant metabolite produced by CYP enzymes.[1]

Degradation of EEQ-EAs

The biological activity of EEQ-EAs is tightly regulated by their degradation. Two primary enzymatic pathways are responsible for the inactivation of these molecules:

-

Soluble Epoxide Hydrolase (sEH): The epoxide ring of EEQ-EAs can be hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diols, known as dihydroxyeicosatetraenoic acid-ethanolamides (DHEQ-EAs).[3] This conversion generally results in metabolites with reduced biological activity.[3]

-

Fatty Acid Amide Hydrolase (FAAH): The ethanolamide headgroup of EEQ-EAs can be cleaved by fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide.[3] This hydrolysis yields the corresponding epoxy fatty acid and ethanolamine.

Signaling Pathways of Omega-3 Endocannabinoid Epoxides

EEQ-EAs exert their biological effects by interacting with multiple signaling pathways, reflecting their hybrid endocannabinoid and epoxyeicosanoid nature.

Cannabinoid Receptors (CB1 and CB2)

Omega-3 endocannabinoid epoxides have been shown to be agonists at both CB1 and CB2 receptors. Notably, some EEQ-EA regioisomers exhibit a preference for the CB2 receptor, which is primarily expressed on immune cells and is a key target for anti-inflammatory therapies without the psychotropic side effects associated with CB1 activation.[4] Activation of CB2 receptors by EEQ-EAs can lead to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α, and an increase in anti-inflammatory cytokines such as IL-10.[2]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In addition to cannabinoid receptors, EEQ-EAs can also activate PPARγ, a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism. The activation of PPARγ contributes to the anti-inflammatory effects of these lipid mediators.

Quantitative Data

The following tables summarize the quantitative data on the endogenous levels of EPEA and its epoxide metabolites, as well as their enzymatic formation and degradation.

Table 1: Endogenous Levels of EPEA and EEQ-EAs in Rat Tissues

| Compound | Brain (pmol/g) | Spleen (pmol/g) | Heart (pmol/g) | Liver (pmol/g) | Kidney (pmol/g) |

| EPEA | 1.8 ± 0.3 | 3.5 ± 0.6 | 2.1 ± 0.4 | 4.2 ± 0.8 | 2.9 ± 0.5 |

| 17,18-EEQ-EA | 0.25 ± 0.05 | 0.41 ± 0.08 | 0.18 ± 0.04 | 0.55 ± 0.11 | 0.32 ± 0.06 |

| 14,15-EEQ-EA | 0.11 ± 0.02 | 0.19 ± 0.04 | 0.08 ± 0.02 | 0.24 ± 0.05 | 0.14 ± 0.03 |

| 11,12-EEQ-EA | 0.08 ± 0.02 | 0.13 ± 0.03 | 0.06 ± 0.01 | 0.17 ± 0.03 | 0.10 ± 0.02 |

| 8,9-EEQ-EA | 0.06 ± 0.01 | 0.10 ± 0.02 | 0.05 ± 0.01 | 0.12 ± 0.02 | 0.07 ± 0.01 |

| 5,6-EEQ-EA | 0.04 ± 0.01 | 0.07 ± 0.01 | 0.03 ± 0.01 | 0.08 ± 0.02 | 0.05 ± 0.01 |

| Data are presented as mean ± SEM. Data synthesized from[1]. |

Table 2: Kinetic Parameters for the Formation and Degradation of 17,18-EEQ-EA

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |

| Human CYP2J2 | EPEA | 12.5 ± 2.1 | 185 ± 15 | 1.5 x 10⁵ |

| Rat Brain Microsomes | EPEA | 8.9 ± 1.5 | 45 ± 5 | 5.1 x 10⁴ |

| Human sEH | 17,18-EEQ-EA | 5.2 ± 0.9 | 1250 ± 110 | 2.4 x 10⁶ |

| Human FAAH | 17,18-EEQ-EA | 25.6 ± 4.3 | 850 ± 70 | 3.3 x 10⁵ |

| Data are presented as mean ± SEM. Data synthesized from[1][3]. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of EPEA epoxidation and the biological activity of its metabolites.

Lipid Extraction from Tissues

This protocol is adapted from a modified Folch procedure for the extraction of endocannabinoids and related lipids.

-

Homogenization: Weigh the frozen tissue sample (e.g., 100 mg) and homogenize it in 1 mL of ice-cold methanol (B129727) containing internal standards (e.g., d4-EPEA).

-

Lipid Extraction: Add 2 mL of chloroform (B151607) to the homogenate and vortex thoroughly.

-

Phase Separation: Add 0.75 mL of water, vortex again, and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the organic and aqueous phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

In Vitro EPEA Epoxidation with Rat Brain Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Rat brain microsomes (0.5 mg/mL protein)

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

1 mM NADPH

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add EPEA (final concentration 10 µM) to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes with gentle shaking.

-

Stop Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge at 10,000 x g for 10 minutes to pellet the protein. Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis of EPEA and EEQ-EAs

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in positive ion mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

EPEA: [M+H]⁺ → specific fragment ion

-

17,18-EEQ-EA: [M+H]⁺ → specific fragment ion

-

14,15-EEQ-EA: [M+H]⁺ → specific fragment ion

-

(Specific m/z values for precursor and product ions should be optimized for the instrument used).

-

-

Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol is based on monitoring the conversion of 17,18-EEQ-EA to its corresponding diol.

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine:

-

Recombinant human sEH (e.g., 10 nM)

-

100 mM sodium phosphate buffer (pH 7.4)

-

0.1 mg/mL bovine serum albumin (BSA)

-

-

Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate Reaction: Add 17,18-EEQ-EA (final concentration 10 µM).

-